8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC16242798
Molecular Formula: C8H6BrFN2
Molecular Weight: 229.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrFN2 |
|---|---|
| Molecular Weight | 229.05 g/mol |
| IUPAC Name | 8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,1H3 |
| Standard InChI Key | DMUNLZLRSSJWRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=C(C=C(C2=N1)Br)F |
Introduction
Chemical Identity and Structural Features
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system, with substituents at positions 2 (methyl), 6 (fluoro), and 8 (bromo). The imidazo[1,2-a]pyridine scaffold is characterized by a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar aromatic system with delocalized π-electrons . The bromine and fluorine atoms introduce steric and electronic effects that influence reactivity and intermolecular interactions, while the methyl group enhances lipophilicity .
Table 1: Key Structural Properties of Imidazo[1,2-a]pyridine Derivatives
Synthetic Methodologies
Gould-Jacobs Cyclization
A common route to imidazo[1,2-a]pyridines involves the Gould-Jacobs reaction, where α-bromoketones react with 2-aminopyridines. For 8-bromo-6-fluoro-2-methyl derivatives, a plausible synthesis begins with 5-bromo-3-fluoro-2-methylpyridine. Treatment with ethyl bromopyruvate under basic conditions (e.g., NaHCO₃ in ethanol) induces cyclization, forming the imidazo[1,2-a]pyridine core .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Ethyl bromopyruvate, NaHCO₃, reflux | ~65% | |
| Halogenation | Cu/Pd catalysts, halogen sources | Varies |
Palladium-Catalyzed Cross-Coupling
Advanced functionalization often employs palladium catalysis. For instance, bromo-substituted intermediates undergo Suzuki-Miyaura couplings to introduce aryl groups, as demonstrated in related imidazo[4,5-b]pyridines . The 8-bromo substituent in the target compound could serve as a handle for further derivatization using Pd(OAc)₂/Xantphos/NaOtBu systems .
Structural and Crystallographic Analysis
X-ray diffraction studies of analogous compounds reveal near-planar fused ring systems, with substituents influencing molecular packing. For example, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits two independent molecules in its asymmetric unit, linked via N–H⋯O and C–H⋯O hydrogen bonds . The methyl group at position 2 likely induces torsional strain, as seen in derivatives where ethyl groups adopt perpendicular orientations relative to the core .
Key Observations:
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Dihedral angles between substituents and the core range from 2.7° to 26.06°, depending on steric bulk .
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Halogen atoms (Br, F) participate in halogen bonding, affecting solubility and crystallization .
Physicochemical Properties
The bromine and fluorine atoms confer distinct electronic characteristics:
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Lipophilicity: Calculated logP values increase with bromine (+0.6) and methyl (+0.5) groups compared to unsubstituted analogs .
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Solubility: Polar aprotic solvents (e.g., DMF, NMP) enhance solubility due to hydrogen-bond acceptor capacity .
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Stability: Bromine’s electron-withdrawing effect stabilizes the aromatic system against oxidative degradation .
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